molecular formula C15H19F3N4O3 B5791005 2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide

2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide

Numéro de catalogue B5791005
Poids moléculaire: 360.33 g/mol
Clé InChI: CDKDLGBFCQKCPH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. In

Mécanisme D'action

2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), which is a key signaling molecule in the B-cell receptor (BCR) pathway. By inhibiting BTK, 2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide blocks the activation of downstream signaling pathways, including the AKT and NF-κB pathways, which are involved in cell survival and proliferation. This leads to the induction of apoptosis in cancer cells and the suppression of immune cells that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide has been shown to have a potent anti-tumor effect in preclinical models, including both hematologic and solid tumors. It has also been shown to reduce inflammation and improve joint function in animal models of rheumatoid arthritis. 2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it an attractive candidate for clinical development.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide is its selectivity for BTK, which reduces the risk of off-target effects. It has also been shown to have a favorable safety profile in preclinical studies. However, 2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide is still in the early stages of clinical development, and its efficacy and safety in humans have not yet been fully established. In addition, 2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide may have limited efficacy in patients with mutations in the BCR pathway or other resistance mechanisms.

Orientations Futures

Future research on 2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide will focus on its clinical development for the treatment of cancer and autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of 2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide in patients with various types of cancer and autoimmune diseases. In addition, further research is needed to understand the mechanisms of resistance to 2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide and to develop strategies to overcome resistance. Other potential future directions include the development of combination therapies with other targeted agents or immunotherapies to enhance the anti-tumor or immunomodulatory effects of 2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide.

Méthodes De Synthèse

The synthesis of 2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide involves a series of chemical reactions, starting with the reaction of 2,3,5-trifluoro-4-pyridinecarboxylic acid with morpholine to produce 2-(4-morpholinyl)-4-pyridinol. This intermediate is then reacted with 2-bromoacetamide to produce 2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide. The synthesis method has been optimized to produce 2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide in high yield and purity.

Applications De Recherche Scientifique

2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide has been extensively studied in preclinical models for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has also shown potential as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus. 2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide has been shown to inhibit the growth and proliferation of cancer cells and modulate the immune system to promote anti-tumor activity.

Propriétés

IUPAC Name

2-morpholin-4-yl-N-(2,3,5-trifluoro-6-morpholin-4-ylpyridin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N4O3/c16-11-13(19-10(23)9-21-1-5-24-6-2-21)12(17)15(20-14(11)18)22-3-7-25-8-4-22/h1-9H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKDLGBFCQKCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=C(C(=NC(=C2F)F)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.